molecular formula C17H17BrN4O B5087349 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide

2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetohydrazide

Cat. No.: B5087349
M. Wt: 373.2 g/mol
InChI Key: DDSZTCDLYPIRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-231547 involves several steps, typically starting with the formation of the quinazoline core. The synthetic route includes:

Chemical Reactions Analysis

WAY-231547 undergoes several types of chemical reactions:

Common reagents used in these reactions include bromine, hydrazine, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-231547 has several scientific research applications:

Mechanism of Action

WAY-231547 exerts its effects by inhibiting trypanothione reductase, an enzyme crucial for the survival of Trypanosoma brucei. The inhibition of this enzyme disrupts the redox balance within the parasite, leading to its death. The molecular targets include the active site of trypanothione reductase, where WAY-231547 binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

WAY-231547 can be compared with other trypanothione reductase inhibitors:

WAY-231547 is unique due to its specific inhibition of trypanothione reductase, making it a valuable tool in the study of this enzyme and its role in parasitic diseases.

Properties

IUPAC Name

2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-11-20-15-8-7-13(18)9-14(15)17(12-5-3-2-4-6-12)22(11)10-16(23)21-19/h2-9,17H,10,19H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSZTCDLYPIRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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